molecular formula C23H27BrN2O4S B224971 Tosyllysine alpha-naphthyl ester CAS No. 10318-07-7

Tosyllysine alpha-naphthyl ester

Cat. No.: B224971
CAS No.: 10318-07-7
M. Wt: 507.4 g/mol
InChI Key: NUIOJQGZTLRHMO-FTBISJDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tosyllysine alpha-naphthyl ester (TLNE; CAS No. 10318-07-7) is a heterocyclic organic compound widely used in biochemical research, particularly in cytochemical assays for protease detection. TLNE consists of a tosyl-L-lysine moiety linked to an alpha-naphthyl ester group. Its structure enables it to act as a substrate for chymotrypsin-like enzymes, which hydrolyze the ester bond to release alpha-naphthol, detectable via chromogenic or fluorogenic methods. TLNE is notably employed to study protease activity in human neutrophils, where its hydrolysis is inhibited by diisopropyl fluorophosphate (DFP) and chymostatin, confirming its specificity for serine proteases .

Properties

CAS No.

10318-07-7

Molecular Formula

C23H27BrN2O4S

Molecular Weight

507.4 g/mol

IUPAC Name

naphthalen-2-yl (2S)-6-amino-2-[(4-methylphenyl)sulfonylamino]hexanoate;hydrobromide

InChI

InChI=1S/C23H26N2O4S.BrH/c1-17-9-13-21(14-10-17)30(27,28)25-22(8-4-5-15-24)23(26)29-20-12-11-18-6-2-3-7-19(18)16-20;/h2-3,6-7,9-14,16,22,25H,4-5,8,15,24H2,1H3;1H/t22-;/m0./s1

InChI Key

NUIOJQGZTLRHMO-FTBISJDPSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)OC2=CC3=CC=CC=C3C=C2.Br

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCN)C(=O)OC2=CC3=CC=CC=C3C=C2.Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)OC2=CC3=CC=CC=C3C=C2.Br

Synonyms

p-tolylsulfonyllysine 2-naphthyl ester
tosyllysine alpha-naphthyl este

Origin of Product

United States

Comparison with Similar Compounds

Acetyl-L-Tyrosine-Alpha-Naphthyl Ester (ATNE)

  • Structure : ATNE features an acetyl-L-tyrosine group instead of tosyl-L-lysine.
  • Application : Like TLNE, ATNE is hydrolyzed by neutrophil proteases, demonstrating chymotrypsin-like specificity. Both substrates show similar inhibition profiles (DFP-sensitive), suggesting overlapping enzyme targets .

Beta-Naphthyl Acetate (ANA)

  • Structure : A simpler ester with a beta-naphthyl group linked to acetate.
  • Application: ANA is a standard substrate for non-specific esterases (e.g., acetyl-esterases, carboxylesterases) in histochemical assays. Unlike TLNE, it lacks amino acid residues, making it less specific for proteases .
  • Performance : In comparative studies, alpha-naphthyl acetate outperformed beta-naphthyl acetate and other esters (e.g., propionate, laurate) in detecting esterase activity due to higher enzymatic affinity .

Phorbol Esters (e.g., TPA)

  • Structure : Phorbol 12-myristate 13-acetate (TPA) contains a diterpene core with esterified fatty acids.
  • Application : TPA is a potent protein kinase C (PKC) activator, inducing cell differentiation (e.g., microglial differentiation in TSU-Pr1 cancer cells) rather than serving as a protease substrate. Its mechanism involves signaling pathways, unlike TLNE’s role as a hydrolyzable substrate .

Alpha-Naphthyl Methanesulfonate Esters

  • Structure : Esters of alpha-naphthol and methanesulfonic acid.
  • Application : These compounds are intermediates in synthesizing alpha-naphthol for industrial applications (e.g., insecticides). Unlike TLNE, they are hydrolyzed under acidic/alkaline conditions rather than enzymatic action .

Data Table: Comparative Analysis of Key Compounds

Compound CAS No. Key Structure Primary Application Enzyme Specificity Key Findings
Tosyllysine alpha-naphthyl ester (TLNE) 10318-07-7 Tosyl-L-lysine + alpha-naphthyl Protease detection in neutrophils Chymotrypsin-like serine proteases Hydrolysis inhibited by DFP and chymostatin
Acetyl-L-tyrosine-alpha-naphthyl ester (ATNE) N/A Acetyl-L-tyrosine + alpha-naphthyl Protease detection Chymotrypsin-like enzymes Comparable to TLNE in neutrophil assays
Beta-naphthyl acetate (ANA) 830-81-9 Beta-naphthyl + acetate Esterase activity assays Non-specific esterases Widely used but less sensitive than alpha-naphthyl acetate
Phorbol 12-myristate 13-acetate (TPA) 16561-29-8 Phorbol core + myristate/acetate Cell differentiation induction Protein kinase C (PKC) Induces microglial morphology in TSU-Pr1 cells
Alpha-naphthyl methanesulfonate N/A Alpha-naphthyl + methanesulfonate Alpha-naphthol production N/A Industrial synthesis via hydrolysis

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